3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one
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Overview
Description
3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole rings, which can be synthesized through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions. The chromen-2-one moiety is then introduced through a condensation reaction with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as fluorescent probes for imaging applications.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as high-performance polymers and explosives, due to the presence of energetic oxadiazole rings.
Mechanism of Action
The mechanism of action of 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl derivatives: These compounds share the oxadiazole rings but differ in other substituents.
7-(diethylamino)-2H-chromen-2-one derivatives: These compounds have the chromen-2-one core but lack the oxadiazole rings.
Uniqueness
The uniqueness of 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, from materials science to medicinal chemistry.
Properties
IUPAC Name |
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-7-(diethylamino)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-3-23(4-2)10-6-5-9-7-11(17(24)25-12(9)8-10)16-19-15(22-26-16)13-14(18)21-27-20-13/h5-8H,3-4H2,1-2H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCICVMQJVEMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=NON=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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